molecular formula C7H4BrFO2 B195145 4-Bromo-2-fluorobenzoic acid CAS No. 112704-79-7

4-Bromo-2-fluorobenzoic acid

Cat. No.: B195145
CAS No.: 112704-79-7
M. Wt: 219.01 g/mol
InChI Key: ZQQSRVPOAHYHEL-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatility:

Safety and Hazards

4-Bromo-2-fluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

4-Bromo-2-fluorobenzoic acid is a key intermediate for the production of a wide range of pharmaceuticals and agrochemicals. Its unique chemical properties make it an essential component for many industries, including the pharmaceutical, agrochemical, and chemical industries . In the pharmaceutical industry, it is used in the synthesis of many important drugs, including anti-cancer agents, anti-inflammatory drugs, and antibiotics . In the agrochemical industry, it is used in the production of herbicides, fungicides, and insecticides . In the chemical industry, it is used in the production of a wide range of specialty chemicals, including dyes, pigments, and polymers .

Mechanism of Action

Target of Action

4-Bromo-2-fluorobenzoic acid is primarily used in the synthesis of biaryl intermediates . The primary targets of this compound are various aryl boronic acids .

Mode of Action

The compound interacts with its targets through a palladium-mediated coupling process . This process involves the formation of a complex between the palladium catalyst and the aryl boronic acids, followed by a transmetallation reaction that forms the biaryl intermediate .

Biochemical Pathways

The compound’s role in the synthesis of biaryl intermediates suggests it may influence pathways involving these intermediates .

Pharmacokinetics

It is known that the compound is a white crystalline solid and has a melting point of 211-215 °C . It is slightly soluble in water but more soluble in organic solvents such as ethanol and chloroform . These properties may affect the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of biaryl intermediates . These intermediates can be further processed to form various complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed container to avoid contact with air and moisture . It should also be stored in a cool, dry, and well-ventilated place . These precautions help maintain the compound’s stability and ensure its efficacy during use .

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various aryl boronic acids in the presence of a palladium catalyst to form biaryl intermediates . The nature of these interactions is likely covalent, involving the formation of new carbon-carbon bonds.

Molecular Mechanism

The molecular mechanism of 4-Bromo-2-fluorobenzoic acid involves its reaction with aryl boronic acids to form biaryl intermediates . This reaction is facilitated by a palladium catalyst, which activates the this compound and allows it to form new bonds with the boronic acids.

Metabolic Pathways

It is known that the compound can react with aryl boronic acids to form biaryl intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzoic acid can be synthesized through several methods. One common method involves the bromination of 2-fluorobenzoic acid using an electrophilic bromination reagent such as bromine. The reaction can be carried out at room temperature or under heating, with continuous stirring of the reaction mixture . Another method involves the oxidation of 2-fluoro-4-bromotoluene using 2,2’-azobis(isobutyronitrile), cobalt(II) diacetate tetrahydrate, acetic acid, and sodium bromide at 130°C under high pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically isolated through filtration or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQSRVPOAHYHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307209
Record name 4-Bromo-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112704-79-7
Record name 4-Bromo-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112704-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112704797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-bromo-2-fluoro-
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Record name 4-Bromo-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzoic Acid
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Synthesis routes and methods I

Procedure details

To a mixture of water (3 ml) and acetonitrile (5 ml) were added Na2HPO4.12H2O (0.11 g), 31% aqueous hydrogen peroxide (0.34 g, 3.1 mmol), 4-bromo-2-fluorobenzaldehyde (0.41 g, 2.0 mmol) and sodium chlorite (0.27 g, 3.0 mmol), successively, and stirred at room temperature for 1 hour. The reaction solution was poured into 5% KHSO4, extracted three times with ethyl acetate and the combined extracts were dried over MgSO4. The solvent was evaporated under a reduced pressure to give the title compound (0.42 g; 96%).
[Compound]
Name
Na2HPO4.12H2O
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromo-2-fluorobenzoic acid in the synthesis of diarylthiohydantoin compounds, as described in the research?

A1: The research paper describes a novel method for synthesizing diarylthiohydantoin derivatives. [] In this method, this compound serves as a starting material. It reacts with 2-aminoisobutyric acid in the presence of dimethylformamide (DMFA), water, triethylamine (TMA), and 2-methylcyclohexanone to produce 4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid. This intermediate compound then further reacts with specific thiocarbonyl derivatives to yield the desired diarylthiohydantoin compounds.

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